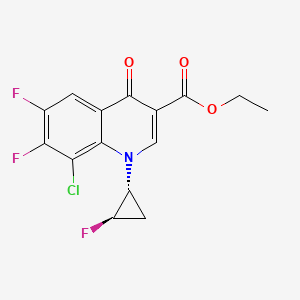
(3-Methyloxetan-3-yl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyloxetan-3-yl) methanesulfonate is a chemical compound with the molecular formula C5H10O4S. It is a derivative of methanesulfonic acid and oxetane, characterized by the presence of a methanesulfonate group attached to a 3-methyloxetane ring. This compound is primarily used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl) methanesulfonate typically involves the reaction of 3-methyloxetanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methyloxetanol+Methanesulfonyl chloride→(3-Methyloxetan-3-yl) methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyloxetan-3-yl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-methyloxetanol and methanesulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs in the presence of water or aqueous acids/bases.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted oxetanes.
Hydrolysis: The major products are 3-methyloxetanol and methanesulfonic acid.
Aplicaciones Científicas De Investigación
(3-Methyloxetan-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug moiety.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Methyloxetan-3-yl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic and biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a 3-methyloxetane ring.
Methyl methanesulfonate: Contains a methyl group instead of a 3-methyloxetane ring.
Propyl methanesulfonate: Contains a propyl group instead of a 3-methyloxetane ring.
Uniqueness
(3-Methyloxetan-3-yl) methanesulfonate is unique due to the presence of the 3-methyloxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C5H10O4S |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
(3-methyloxetan-3-yl) methanesulfonate |
InChI |
InChI=1S/C5H10O4S/c1-5(3-8-4-5)9-10(2,6)7/h3-4H2,1-2H3 |
Clave InChI |
ZZNLXQGOYZXAMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



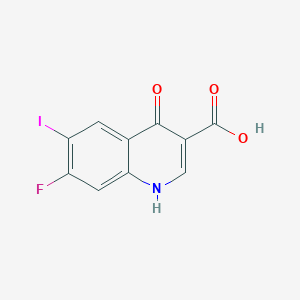
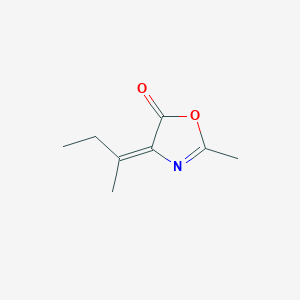
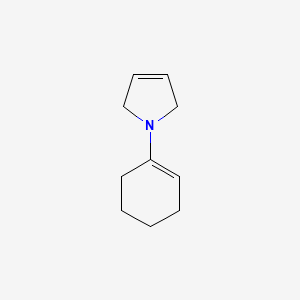
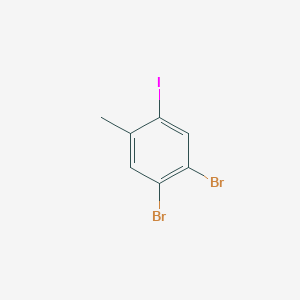
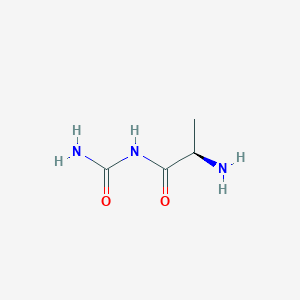


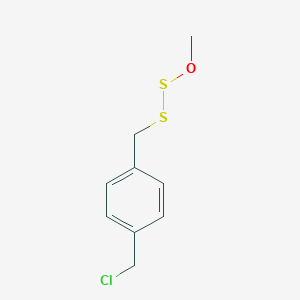
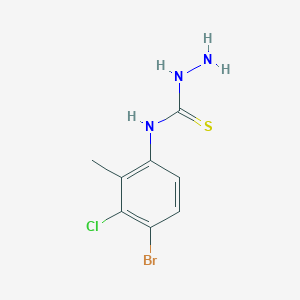
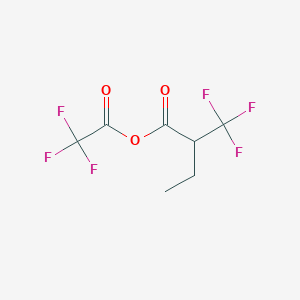
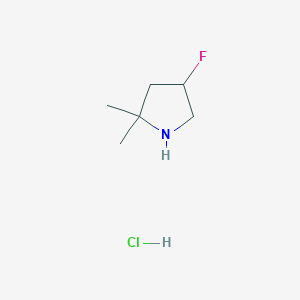
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
